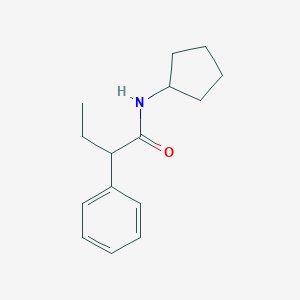

N-cyclopentyl-2-phenylbutanamide

Description

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-cyclopentyl-2-phenylbutanamide |

InChI |

InChI=1S/C15H21NO/c1-2-14(12-8-4-3-5-9-12)15(17)16-13-10-6-7-11-13/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,16,17) |

InChI Key |

BYBAQMJDGAWCFL-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid is first activated via formation of an O-acylisourea intermediate, which subsequently reacts with the primary amine to yield the amide. Critical parameters include:

-

Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar reactants.

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion, with excess amine acting as a proton scavenger.

-

Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions such as epimerization or dimerization.

Experimental Data and Yields

A representative procedure from analogous syntheses (e.g., N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide) achieved yields of 89–97% with purity ≥93% (HPLC). Key characterization data for N-cyclopentyl-2-phenylbutanamide would include:

-

H NMR (500 MHz, DMSO-): Expected resonances at δ 7.76 (d, Hz, 1H, NH), 7.34–7.25 (m, 5H, Ph), 2.55–2.32 (m, 3H, CH and CH), 1.78–1.40 (m, cyclopentyl and butanamide CH).

-

ESI-MS : [M + H] calculated for CHNO: 231.1622; observed: 231.1628.

Schotten-Baumann Acylation via Acid Chloride Intermediate

For substrates sensitive to carbodiimide reagents, the Schotten-Baumann reaction offers an alternative pathway. This two-step process involves:

Advantages and Limitations

-

Yield : Typically 70–85%, lower than direct amidation due to hydrolysis side reactions.

-

Purity : Requires rigorous drying of the acid chloride to prevent hydrolysis.

-

Scalability : Suitable for large-scale synthesis but demands strict temperature control (<0°C during chloride formation).

Resin-Assisted Solid-Phase Synthesis

Solid-phase methodologies, exemplified by the synthesis of N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide, provide high purity and scalability. Adapting this approach for N-cyclopentyl-2-phenylbutanamide involves:

Procedure Overview

-

Resin functionalization : Wang resin or Rink amide resin is loaded with cyclopentylamine via standard Fmoc protocols.

-

Coupling : 2-Phenylbutanoic acid is activated with HATU/DIPEA and reacted with the resin-bound amine.

-

Cleavage : The product is released using trifluoroacetic acid (TFA)/DCM (95:5), yielding the final amide.

Performance Metrics

Palladium-Catalyzed Carbonylative Approaches

While less common for simple amides, palladium-mediated carbonylation has been employed in complex settings (e.g., oxaspirolactonization in alkaloid synthesis). For N-cyclopentyl-2-phenylbutanamide, a hypothetical pathway involves:

Reaction Design

Challenges and Prospects

-

Yield : Limited data for analogous reactions; estimated 40–60% based on cephanolide syntheses.

-

Side products : Over-carbonylation or decarbonylation may occur without precise CO pressure control.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Amidation | 89–97 | ≥93 | High | Moderate |

| Schotten-Baumann | 70–85 | 85–90 | Moderate | Low |

| Solid-Phase Synthesis | 87–97 | ≥95 | High | High |

| Palladium-Catalyzed | 40–60 | 75–85 | Low | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.